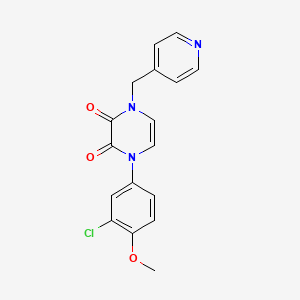

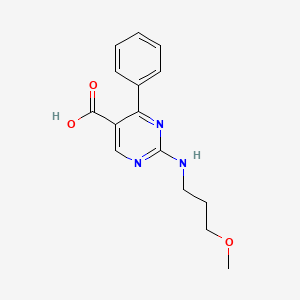

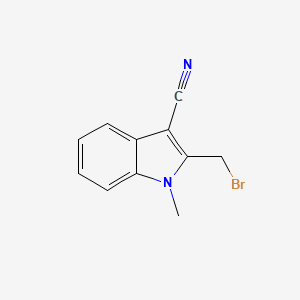

1-(3-chloro-4-methoxyphenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methoxyphenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first developed by Pfizer as a potential treatment for rheumatoid arthritis, but has since been studied for its potential in treating other autoimmune diseases and cancers. In

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Researchers have developed various synthesis techniques and chemical transformations involving pyrazine derivatives, showcasing their versatility and potential in organic synthesis. For instance, the work by Oresic et al. (2001) demonstrates the one-pot synthesis of dipyridopyrazinediones via the Hilbert-Johnson reaction, highlighting the compound's role in the formation of complex heterocyclic structures Oresic et al., 2001. Similarly, Sápi et al. (1997) explore the synthesis and ring transformation of β-lactams, further emphasizing the compound's utility in creating diverse chemical entities Sápi et al., 1997.

Structural and Molecular Characterization

Veibel and Lillelund's (1957) research on substituted benzo[c]pyrazolo[1:2-a]pyrazol-1:9-diones offers insight into the preparation and characterization of derivatives, providing foundational knowledge on the structural aspects of similar compounds Veibel & Lillelund, 1957. This is complemented by Qian et al. (2017), who studied the curved fractal structures of pyridine-substituted β-diketone crystals, showcasing the aesthetic and potential functional applications of these molecules Qian et al., 2017.

Catalysis and Chemical Reactions

The compound's derivatives have also been explored for their catalytic roles and reactions. Shaterian and Mohammadnia (2013) developed a mild, one-pot synthesis method for benzo[a]pyrano[2,3-c]phenazine derivatives, illustrating the compound's potential in facilitating complex chemical reactions Shaterian & Mohammadnia, 2013. This highlights the compound's role in enhancing the efficiency and scope of synthetic chemistry.

Coordination Chemistry

In coordination chemistry, the synthesis and characterization of metal complexes with pyrazine derivatives have been studied. Luque et al. (2011) investigated the coordination of pyrazine derivatives to Pd(II), Pt(II), and Zn(II) centers, providing valuable information on the structural and electronic properties of these complexes Luque et al., 2011.

properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-24-15-3-2-13(10-14(15)18)21-9-8-20(16(22)17(21)23)11-12-4-6-19-7-5-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZBFPSHWZEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methoxyphenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)